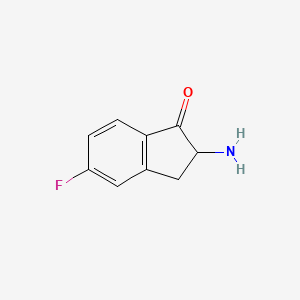

2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one

Description

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

2-amino-5-fluoro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H8FNO/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4,11H2 |

InChI Key |

BXTGHSNLMJXKFW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C1C=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization of Substituted Precursors

A common strategy for synthesizing substituted 1-indanones involves intramolecular Friedel–Crafts acylation or cyclization of appropriately substituted precursors.

- Starting Materials: 5-fluorobenzaldehyde derivatives or 5-fluorophenylpropionic acid derivatives.

- Key Step: Intramolecular acylation catalyzed by Lewis acids such as zinc chloride or trifluoromethanesulfonic acid (TFSA).

- Example: Xu et al. demonstrated the synthesis of 5-substituted 1-indanones via malonic acid condensation with substituted benzaldehydes, followed by intramolecular cyclization using malonyl chloride and ZnCl2.

For the amino substitution at the 2-position, the precursor can be designed with an amino-functionalized side chain or introduced via subsequent amination reactions.

Copper-Catalyzed Intramolecular Annulation

Recent advances have shown that copper-catalyzed intramolecular annulation can efficiently produce 3-hydroxy-1-indanones, which can be further transformed into amino derivatives.

- Method: Starting from 2-ethynylbenzaldehyde derivatives, copper catalysis promotes annulation to form the indanone core under mild conditions.

- Yield: Good to excellent yields have been reported (up to 95% in related systems).

- Relevance: This method provides a mild and versatile route that can accommodate fluorinated aromatic rings and subsequent functional group transformations to introduce amino groups.

Nucleophilic Aromatic Substitution and Amination

Incorporation of the amino group at the 2-position can also be achieved by nucleophilic substitution on halogenated indanone intermediates or via reductive amination of keto intermediates.

- Approach: Halogenated 2-substituted indanones can be subjected to amination reactions using ammonia or amine nucleophiles.

- Consideration: The fluorine at the 5-position is typically inert under these conditions, allowing selective modification at the 2-position.

Direct Fluorination of Amino-Substituted Indanones

Alternatively, selective fluorination at the 5-position of preformed 2-amino-1-indanones can be achieved using electrophilic fluorinating agents.

- Agents: N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Selectivity: Requires careful control of reaction conditions to avoid over-fluorination or side reactions.

Comparative Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Intramolecular Friedel–Crafts Acylation | 5-Fluorobenzaldehyde derivatives | Malonyl chloride, ZnCl2 | Well-established, scalable | Requires strong Lewis acids, harsh conditions | 70-85 |

| Copper-Catalyzed Intramolecular Annulation | 2-Ethynyl-5-fluorobenzaldehyde | Cu catalyst, mild conditions | Mild, good functional group tolerance | Requires specific substrates | 80-95 |

| Nucleophilic Aromatic Substitution/Amination | Halogenated 2-substituted indanones | Ammonia or amines | Selective amination, modular | Multi-step, possible side reactions | 60-80 |

| Electrophilic Fluorination | 2-Amino-1-indanones | NFSI, Selectfluor | Direct fluorination, late-stage | Regioselectivity challenges | 50-70 |

Detailed Experimental Considerations

- Solvent Systems: Common solvents include dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO). For copper-catalyzed reactions, polar aprotic solvents are preferred.

- Temperature: Mild to moderate heating (room temperature to 100 °C) depending on the method.

- Catalyst Loading: Typically 5-10 mol% for copper catalysts; Lewis acid catalysts vary based on substrate.

- Purification: Column chromatography or recrystallization is used to isolate pure products.

Supporting Research Findings

- The copper-catalyzed annulation method reported by He et al. (2018) provides a robust synthetic route to hydroxy-indanones, which can be adapted for amino substitution and fluorinated derivatives.

- Xu et al. (2017) provide a comprehensive review of 1-indanone synthesis, highlighting the utility of intramolecular cyclization and Friedel–Crafts acylation for substituted indanones including halogenated variants.

- The fluorinated indanone derivatives show enhanced biological activity profiles, making the selective introduction of fluorine and amino groups critical for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2,3-dihydro-1H-inden-1-one scaffold serves as a versatile platform for structural modifications. Below is a comparative analysis of analogs with substitutions at positions 2 and 5, emphasizing biological activities, synthesis routes, and structure-activity relationships (SAR).

Table 1: Key Structural Analogs and Their Properties

Structural and Functional Insights

- For example, tetrazole-thio derivatives at position 2 exhibited anti-acetylcholinesterase activity (IC₅₀ < 10 μM) . Benzylidene groups: Compounds like 9b (5-Cl, 4-nitrobenzylidene) are intermediates in opioid receptor modulators, where electronic effects of nitro groups enhance reactivity .

Position 5 Modifications :

- Fluorine (F) : The 5-fluoro substitution in the target compound may improve metabolic stability and bioavailability, as seen in fluorinated pharmaceuticals. describes a 7-fluoro analog (7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde), though its activity is unspecified .

- Chlorine (Cl) : 5-Chloro derivatives (e.g., in ) are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects and resistance to oxidation .

Combined Effects :

- Substitutions at both positions 2 and 5 (e.g., 5-Cl and 2-benzylidene in 9b) often synergize to enhance target selectivity. For instance, the 5-Cl,6-OCH₃ derivative in showed potent EGFR inhibition (IC₅₀ < 1 μM) due to improved hydrophobic interactions .

Biological Activity

2-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C₉H₈F N O

- Molar Mass : Approximately 165.16 g/mol

- Structural Features : Contains a fluorine atom at the 5-position and an amino group at the 2-position of the indene framework, which contributes to its unique reactivity and biological interactions.

The biological activity of 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It may bind to receptors, modulating their activity and influencing signaling pathways.

- Cellular Signaling Disruption : The compound can interfere with cellular signaling processes, affecting cell proliferation and survival.

Antimicrobial Activity

Research indicates that 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 8 |

| S. aureus | 16 |

| P. aeruginosa | 32 |

Anticancer Properties

The compound has shown promising anticancer activity in several studies. For instance, it was evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that it could induce apoptosis and inhibit cell growth effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 4.98 |

| HepG2 | 6.75 |

In vitro studies demonstrated that treatment with 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one resulted in significant morphological changes in cancer cells, indicative of apoptosis.

Study on Antitubercular Activity

A recent study explored the antitubercular effects of this compound alongside related indene derivatives. The study utilized molecular docking techniques to identify potential targets within Mycobacterium tuberculosis. The findings suggested that certain derivatives exhibited potent activity against both susceptible and multidrug-resistant strains.

Study on Enzyme Modulation

Another investigation focused on the modulation of enzyme activity by this compound. It was found to inhibit key enzymes involved in cancer metabolism, which could enhance its therapeutic efficacy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.